2-chloro-N-(4-methylbenzyl)-5-(thiomorpholin-4-ylsulfonyl)benzamide

Description

2-Chloro-N-(4-methylbenzyl)-5-(thiomorpholin-4-ylsulfonyl)benzamide is a benzamide derivative characterized by a chloro substituent at the 2-position of the benzene ring, a thiomorpholin-4-ylsulfonyl group at the 5-position, and a 4-methylbenzylamine moiety as the N-substituent. Such structural features are common in pharmacologically active compounds, particularly those targeting enzymes or receptors sensitive to sulfonyl or aromatic interactions .

Properties

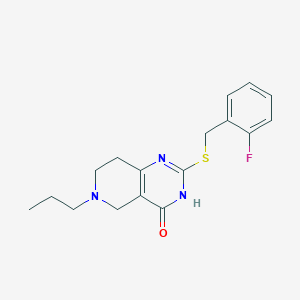

IUPAC Name |

2-[(2-fluorophenyl)methylsulfanyl]-6-propyl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN3OS/c1-2-8-21-9-7-15-13(10-21)16(22)20-17(19-15)23-11-12-5-3-4-6-14(12)18/h3-6H,2,7-11H2,1H3,(H,19,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJWBLJSKWBELME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCC2=C(C1)C(=O)NC(=N2)SCC3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-methylbenzyl)-5-(thiomorpholin-4-ylsulfonyl)benzamide typically involves multiple steps, including the introduction of the chloro group, the benzyl group, and the thiomorpholinylsulfonyl group onto the benzamide core. Common reagents used in these steps may include chlorinating agents, benzylating agents, and sulfonylating agents. Reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper complexes.

Industrial Production Methods

Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This may include optimizing reaction conditions to increase yield and purity, using continuous flow reactors, and employing advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-methylbenzyl)-5-(thiomorpholin-4-ylsulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: This reaction may involve the conversion of the thiomorpholinyl group to a sulfoxide or sulfone.

Reduction: Reduction reactions could target the chloro group or the sulfonyl group.

Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted benzamides.

Scientific Research Applications

2-chloro-N-(4-methylbenzyl)-5-(thiomorpholin-4-ylsulfonyl)benzamide may have applications in:

Chemistry: As an intermediate in the synthesis of more complex molecules.

Biology: Potential use in studying enzyme inhibition or receptor binding.

Medicine: Possible development as a pharmaceutical agent for treating specific diseases.

Industry: Use in the production of materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-methylbenzyl)-5-(thiomorpholin-4-ylsulfonyl)benzamide would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

2-Chloro-(4-Methylsulfonyl)-N-(4-(Thiazol-4-yl)Phenyl)Benzamide (CAS 1314248-41-3)

- Structure : Benzamide core with a chloro group (position 2), methylsulfonyl group (position 4), and a thiazole-containing aryl substituent.

- Molecular Formula : C₁₇H₁₃ClN₂O₃S₂

- Molecular Weight : 392.887 g/mol

- Key Differences :

- The sulfonyl group is methylsulfonyl rather than thiomorpholinylsulfonyl, reducing heterocyclic complexity.

- The N-substituent incorporates a thiazole ring, which may enhance π-π stacking interactions compared to the 4-methylbenzyl group.

- Implications : The thiazole moiety could improve binding to hydrophobic pockets in biological targets, while the methylsulfonyl group may offer greater metabolic stability than thiomorpholine .

N-(4-Bromobenzyl)-2-Chlorobenzamide (CAS 1283105-08-7)

- Structure : Simplified benzamide with chloro (position 2) and bromobenzyl substituents.

- Molecular Formula: C₁₄H₁₁BrClNO

- Molecular Weight : 324.60 g/mol

- Key Differences :

- Lacks sulfonyl or heterocyclic groups, resulting in lower polarity and reduced hydrogen-bonding capacity.

- Bromine substituent increases molecular weight and lipophilicity compared to methylbenzyl.

2-Chloro-5-[(4-Chlorophenyl)Sulfamoyl]-N-(Alkyl/Aryl)-4-Nitrobenzamide Derivatives

- Structure : Benzamide derivatives with dual chloro and nitro substituents, a 4-chlorophenylsulfamoyl group, and variable N-alkyl/aryl substituents.

- Sulfamoyl (rather than thiomorpholinylsulfonyl) groups may alter solubility and binding kinetics.

- Implications : Nitro-substituted analogs are often explored as antibacterial or anticancer agents due to their electrophilic properties .

Comparative Analysis Table

Functional Group Impact on Properties

- Thiomorpholinylsulfonyl vs. Methylsulfonyl: Thiomorpholine’s sulfur atom may increase lipophilicity and modulate electron density, enhancing membrane permeability.

- 4-Methylbenzyl vs. Thiazole/Aryl Substituents :

- Nitro vs. Chloro Substituents :

- Nitro groups are strong electron-withdrawing groups, increasing reactivity but posing metabolic challenges (e.g., nitroreductase-mediated toxicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.